trans-Hydroxy Glimepiride
Overview
Description
trans-Hydroxy Glimepiride: is a metabolite of the antidiabetic drug glimepiride, which belongs to the sulfonylurea class of medications. It is primarily used to manage type 2 diabetes mellitus by stimulating insulin secretion from pancreatic beta cells. The compound is characterized by the presence of a hydroxyl group in the trans configuration, which differentiates it from its cis counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-hydroxy glimepiride involves the hydroxylation of glimepiride. This can be achieved through various synthetic routes, including the use of specific reagents and catalysts. One common method involves the treatment of glimepiride with trans-1-isocyanato-4-methylcyclohexane or an alkyl chloroformate, followed by reaction with trans-4-methylcyclohexylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: trans-Hydroxy glimepiride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the parent glimepiride.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of glimepiride.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: trans-Hydroxy glimepiride is used in synthetic chemistry as an intermediate for the preparation of various derivatives and analogs. It serves as a model compound for studying hydroxylation reactions and their effects on biological activity .
Biology and Medicine: In biological and medical research, this compound is studied for its pharmacokinetic and pharmacodynamic properties. It is used to investigate the metabolism and biotransformation of glimepiride in the human body. Additionally, it is explored for its potential therapeutic effects in managing diabetes and related metabolic disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of new antidiabetic drugs. It is also employed in quality control and analytical methods to ensure the purity and efficacy of glimepiride formulations .
Mechanism of Action
trans-Hydroxy glimepiride exerts its effects by stimulating the release of insulin from pancreatic beta cells. It achieves this by blocking ATP-sensitive potassium channels on the beta cell membrane, leading to cell depolarization and subsequent insulin secretion. The compound also enhances the activity of intracellular insulin receptors, promoting glucose uptake by peripheral tissues .
Comparison with Similar Compounds
cis-Hydroxy Glimepiride: The cis isomer of hydroxy glimepiride, which differs in the spatial arrangement of the hydroxyl group.
Glimepiride: The parent compound without the hydroxyl group.
Other Sulfonylureas: Such as glipizide and glyburide, which also stimulate insulin secretion but differ in their pharmacokinetic profiles.
Uniqueness: trans-Hydroxy glimepiride is unique due to its specific hydroxylation pattern, which influences its metabolic stability and biological activity. Compared to its cis isomer, this compound may exhibit different pharmacokinetic properties and therapeutic effects .
Biological Activity
trans-Hydroxy Glimepiride is a deuterated derivative of glimepiride, a medication classified under sulfonylureas, primarily used for managing type 2 diabetes mellitus (T2DM). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical efficacy, and comparative studies with other antidiabetic agents.
Insulin Secretion Stimulation
this compound promotes insulin release from pancreatic beta cells in response to elevated blood glucose levels. It achieves this by binding to ATP-sensitive potassium channels on the beta cell membrane, leading to depolarization and calcium influx, which triggers insulin secretion. This mechanism is crucial for lowering blood glucose levels effectively .
Extrapancreatic Effects
In addition to stimulating insulin secretion, glimepiride also enhances insulin sensitivity in peripheral tissues. Clinical studies have demonstrated that administration of glimepiride can improve postprandial insulin and C-peptide responses without significantly increasing fasting insulin levels . This dual action helps in better overall glycemic control.
Pharmacokinetics
The pharmacokinetic profile of this compound shows that it retains the biological activity of glimepiride while providing enhanced stability due to deuteration. The compound has a molecular weight of approximately 510.65 g/mol and its deuterated form allows for improved tracking in metabolic studies, making it a valuable tool in pharmacokinetic research.
Clinical Efficacy
Clinical trials have established the efficacy of this compound in reducing fasting plasma glucose (FPG) and hemoglobin A1c (HbA1c) levels. A summary of findings from various studies is presented below:
Study | Dosage | FPG Reduction (mg/dL) | HbA1c Reduction (%) | C-Peptide Increase (mg/L) |
---|---|---|---|---|
Goldberg et al. | 1 mg | 43 | 1.2 | 0.4 |
Goldberg et al. | 4 mg | 70.5 | 1.8 | 0.6 |
Goldberg et al. | 8 mg | 74 | 1.9 | 0.8 |
Long-term study | Up to 8 mg | Not specified | Not specified | Significant improvement |
In a randomized controlled trial involving 304 patients, glimepiride significantly reduced FPG and HbA1c levels compared to placebo over a period of 14 weeks . Additionally, combination therapy with metformin has shown enhanced efficacy in glycemic control when used alongside this compound .
Comparative Studies
This compound has been compared with other sulfonylureas such as glibenclamide and gliclazide in several clinical trials:
- Efficacy : Studies indicate that this compound is as effective as glibenclamide in lowering FPG and HbA1c levels but has a lower incidence of hypoglycemia .
- Safety Profile : The incidence of hypoglycemia with this compound ranges from 2.1% to 3.1% in long-term studies, which is lower compared to other sulfonylureas .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical practice:
- Case Study 1 : A patient with T2DM unresponsive to metformin alone showed significant improvements in glycemic control after adding this compound to their regimen.
- Case Study 2 : In elderly patients, this compound was well-tolerated with no significant adverse effects reported over a treatment duration of two years.
Properties
IUPAC Name |
4-ethyl-N-[2-[4-[[4-(hydroxymethyl)cyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-3-methyl-5-oxo-2H-pyrrole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O6S/c1-3-21-16(2)14-28(22(21)30)24(32)25-13-12-17-6-10-20(11-7-17)35(33,34)27-23(31)26-19-8-4-18(15-29)5-9-19/h6-7,10-11,18-19,29H,3-5,8-9,12-15H2,1-2H3,(H,25,32)(H2,26,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNQMQLWOOVHKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20155602 | |
Record name | Hydroxyglimepiride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127554-89-6, 600177-94-4 | |
Record name | Hydroxyglimepiride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127554896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyglimepiride, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0600177944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyglimepiride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20155602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYGLIMEPIRIDE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVY9QXS57P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.